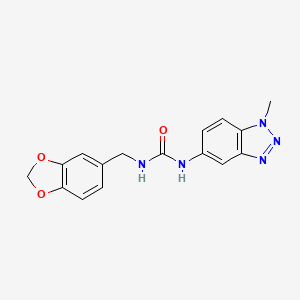![molecular formula C16H16ClNO2 B5821913 N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide, also known as CEC, is a chemical compound that has been widely used in scientific research for its various properties. It is a member of the benzamide family and is commonly used as a ligand in receptor binding studies. In
作用机制
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide acts as a dopamine D2 receptor antagonist, which means it blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays a key role in regulating movement, emotion, and motivation. By blocking dopamine activity, N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide can alter the function of the central nervous system and produce various effects.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been shown to produce various biochemical and physiological effects. It has been reported to decrease locomotor activity in animals, suggesting a potential role in the treatment of hyperactivity disorders. N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has also been shown to increase prolactin secretion, which is a hormone that plays a role in lactation and reproductive function.
实验室实验的优点和局限性
One advantage of using N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide in lab experiments is its ability to selectively target dopamine D2 receptors, which allows for more specific investigation of the role of these receptors in various neurological disorders. However, N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has a relatively short half-life and may require frequent administration in experiments. Additionally, N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been reported to have low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide. One area of interest is investigating its potential role in the treatment of hyperactivity disorders such as attention deficit hyperactivity disorder (ADHD). N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide may also have potential as a diagnostic tool for various neurological disorders. Additionally, further investigation into the effects of N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide on other neurotransmitter systems may provide insight into its potential therapeutic uses.
Conclusion
In conclusion, N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide is a chemical compound that has been widely used in scientific research for its various properties. It is commonly used as a ligand in receptor binding studies and has been shown to produce various biochemical and physiological effects. While N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has its limitations, it has potential for use in various future research directions.
合成方法
The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide involves the reaction of 3-chloropropiophenone with 4-methoxybenzoyl chloride in the presence of aluminum chloride. The resulting product is then reduced with sodium borohydride to yield N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide. This method has been widely used and has been reported in various research studies.
科学研究应用
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been used as a ligand in receptor binding studies to investigate the role of various receptors in neurological disorders such as Parkinson's disease, schizophrenia, and depression. N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has also been used to study the effects of drugs on the central nervous system.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-5-13(6-8-15)16(19)18-10-9-12-3-2-4-14(17)11-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGWRPBXAWADLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)
![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)
![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)


![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)

![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)

![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)